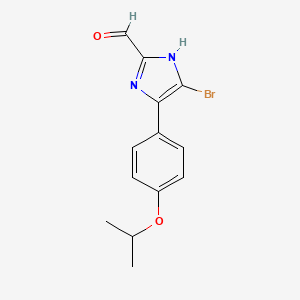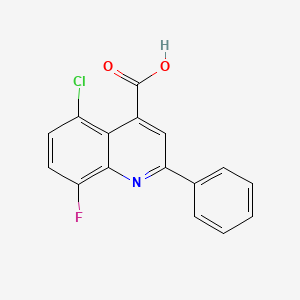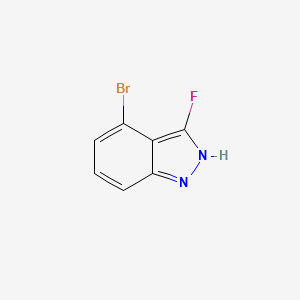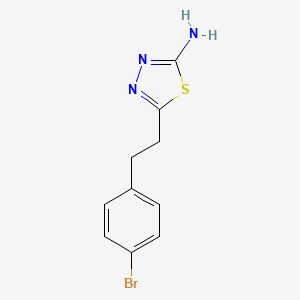
1-Bromo-N,2-dimethyl-2-propanamine Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “MFCD33401678” is a chemical substance with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33401678” involves several steps, starting with the selection of appropriate precursors. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Method 1: A multi-step synthesis involving the reaction of precursor A with reagent B under specific conditions to form intermediate C, which is then further reacted with reagent D to produce “MFCD33401678”.
Method 2: A one-pot synthesis where all reactants are combined in a single reaction vessel, and the reaction is carried out under controlled conditions to directly yield “MFCD33401678”.
Industrial Production Methods: In industrial settings, the production of “MFCD33401678” is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high throughput. The industrial methods often involve:
Continuous Flow Synthesis: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Batch Processing: Large batches of reactants are processed in a single run, followed by purification and isolation of the product.
化学反応の分析
Types of Reactions: “MFCD33401678” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles or electrophiles are used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
科学的研究の応用
“MFCD33401678” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which “MFCD33401678” exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
“MFCD33401678” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Shares a similar core structure but differs in functional groups, leading to different reactivity and applications.
Compound B: Has a similar functional group but a different core structure, resulting in distinct properties and uses.
The uniqueness of “MFCD33401678” lies in its specific combination of structural features and reactivity, making it valuable for particular applications where other compounds may not be as effective.
特性
分子式 |
C5H13Br2N |
|---|---|
分子量 |
246.97 g/mol |
IUPAC名 |
1-bromo-N,2-dimethylpropan-2-amine;hydrobromide |
InChI |
InChI=1S/C5H12BrN.BrH/c1-5(2,4-6)7-3;/h7H,4H2,1-3H3;1H |
InChIキー |
CDLPQYVBZQQUIR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CBr)NC.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)
![5-Bromo-4-[3-(3-pyridyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706488.png)
![Ethyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13706504.png)

![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)
![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)



![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)


![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)
